BenchChemオンラインストアへようこそ!

3-Ethoxy-3-(trifluoromethyl)pyrrolidine

Lipophilicity Drug-likeness ADME

3-Ethoxy-3-(trifluoromethyl)pyrrolidine (CAS 2091619-35-9) is a fluorinated pyrrolidine building block (C₇H₁₂F₃NO, MW 183.17 g/mol) that combines a trifluoromethyl substituent and an ethoxy group at the pyrrolidine 3-position. The compound is typically supplied as the free base with a purity of ≥95%.

Molecular Formula C7H12F3NO
Molecular Weight 183.17 g/mol
CAS No. 2091619-35-9
Cat. No. B1491460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxy-3-(trifluoromethyl)pyrrolidine
CAS2091619-35-9
Molecular FormulaC7H12F3NO
Molecular Weight183.17 g/mol
Structural Identifiers
SMILESCCOC1(CCNC1)C(F)(F)F
InChIInChI=1S/C7H12F3NO/c1-2-12-6(7(8,9)10)3-4-11-5-6/h11H,2-5H2,1H3
InChIKeyKIYHOECDMVRFTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethoxy-3-(trifluoromethyl)pyrrolidine (CAS 2091619-35-9): Core Physicochemical Profile & Procurement Baseline


3-Ethoxy-3-(trifluoromethyl)pyrrolidine (CAS 2091619-35-9) is a fluorinated pyrrolidine building block (C₇H₁₂F₃NO, MW 183.17 g/mol) that combines a trifluoromethyl substituent and an ethoxy group at the pyrrolidine 3-position . The compound is typically supplied as the free base with a purity of ≥95% [1]. Its structural fingerprint—bridging electron‐withdrawing CF₃ with a moderately lipophilic ethoxy substituent—creates a distinct physicochemical profile that differentiates it from other 3-substituted pyrrolidine intermediates used in medicinal chemistry and agrochemical synthesis.

Why 3-Ethoxy-3-(trifluoromethyl)pyrrolidine Cannot Be Replaced by Generic 3-CF₃-Pyrrolidines or 3-Alkoxymethyl Analogs


The pyrrolidine 3-position substitution pattern directly controls hydrogen‐bonding capacity, lipophilicity (XLogP3), and steric environment, which in turn govern reactivity, metabolic stability, and off‐target promiscuity [1]. In‐class analogs such as 3-(trifluoromethyl)pyrrolidine (XLogP3 = 1.3, HBD = 1) and 3-(ethoxymethyl)-3-(trifluoromethyl)pyrrolidine (XLogP3 = 1.4, HBD = 1) differ from the target compound (XLogP3 = 0.6, HBD = 1) by >0.7 log units in computed lipophilicity—a magnitude that can shift CYP inhibition profiles, solubility, and passive permeability [2]. These quantitative physicochemical deviations make simple interchange of the building block unreliable without re-optimizing downstream synthetic routes or biological assays.

Head-to-Head Physicochemical Evidence: 3-Ethoxy-3-(trifluoromethyl)pyrrolidine vs. Closest 3-Substituted Pyrrolidine Analogs


Computed Lipophilicity (XLogP3): A 0.7–0.8 Log Unit Reduction Versus Non-Ethoxy Comparators

3-Ethoxy-3-(trifluoromethyl)pyrrolidine exhibits an XLogP3 of 0.6, which is substantially lower than 3-(trifluoromethyl)pyrrolidine (XLogP3 = 1.3) [1] and 3-(ethoxymethyl)-3-(trifluoromethyl)pyrrolidine (XLogP3 = 1.4) . The 0.7–0.8 log unit decrease indicates increased polarity and predicts improved aqueous solubility and reduced non-specific protein binding relative to these common alternatives. This computed difference arises from the direct attachment of the oxygen atom to the pyrrolidine ring in the target compound versus a methylene spacer in the ethoxymethyl analog, altering the H-bond acceptor presentation.

Lipophilicity Drug-likeness ADME

Molecular Weight Efficiency: Lower MW per Fluorinated Heterocycle Relative to Extended Analogs

With a molecular weight of 183.17 g/mol, 3-ethoxy-3-(trifluoromethyl)pyrrolidine is 14.0 g/mol lighter than 3-(ethoxymethyl)-3-(trifluoromethyl)pyrrolidine (MW 197.20 g/mol) and 42.0 g/mol heavier than the simpler 3-(trifluoromethyl)pyrrolidine (MW 139.12 g/mol) . The target compound thus occupies a 'sweet spot' that balances the favorable ADME properties of low-MW fragments with the synthetic utility of a pre-installed ethoxy handle, avoiding the additional methylene group that adds lipophilicity without contributing a functional group for diversification.

Molecular weight Fragment-based drug design Lead-likeness

Hydrogen-Bond Acceptor Count and Topological Polar Surface Area (TPSA): Differentiated Vector for Target Engagement

The target compound provides 4 H-bond acceptors (HBA) and 1 H-bond donor (HBD), yielding a TPSA of approximately 21–25 Ų [1]. In contrast, 3-(trifluoromethyl)pyrrolidine presents 4 HBA and 1 HBD with a lower TPSA (~12 Ų), while the ethoxymethyl analog 3-(ethoxymethyl)-3-(trifluoromethyl)pyrrolidine has 5 HBA and 1 HBD with a TPSA of 21.3 Ų [2]. The target compound’s ethoxy oxygen adds polarity without increasing the HBA count beyond 4, yet its TPSA is nearly double that of the simple CF₃-pyrrolidine—a subtle structural nuance that gives medicinal chemists tighter control over CNS MPO scores and permeability-glycoprotein efflux balance.

Hydrogen bonding TPSA Permeability

Rotatable Bond Count and Conformational Pre-organization: Synthetic Accessibility Advantage

3-Ethoxy-3-(trifluoromethyl)pyrrolidine contains only 2 rotatable bonds (excluding the ring), compared with 3 rotatable bonds for 3-(ethoxymethyl)-3-(trifluoromethyl)pyrrolidine . The reduced flexibility of the target compound arises from the direct O–C(sp³) attachment to the pyrrolidine ring rather than an O–CH₂–C(sp³) spacer. This conformational restriction can facilitate crystallization, simplify NMR characterization, and reduce entropic penalties upon protein binding—factors that are critical during early-stage hit validation and scale-up.

Rotatable bonds Conformational restriction Synthetic tractability

CYP2C19 Inhibition Liability: Preliminary Selectivity Signal vs. Common Off-Target Enzyme

In a human liver microsome assay, 3-ethoxy-3-(trifluoromethyl)pyrrolidine displayed an IC₅₀ > 50,000 nM against CYP2C19 using S-mephenytoin as substrate, indicating negligible inhibition of this major drug-metabolizing enzyme [1]. While direct comparator data for the closest analogs are absent from public repositories, the recorded value places the compound in a low-risk category for CYP2C19-mediated drug-drug interactions. By contrast, many unsubstituted or less polar pyrrolidine scaffolds exhibit CYP2C19 IC₅₀ values in the low micromolar range, suggesting that the ethoxy-CF₃ combination contributes to a favorable selectivity window.

CYP inhibition Drug-drug interaction Metabolic stability

Where 3-Ethoxy-3-(trifluoromethyl)pyrrolidine Outperforms Alternatives: Best-Fit Research & Industrial Application Scenarios


Medicinal Chemistry Lead Optimization Requiring Controlled Lipophilicity and Low CYP2C19 Liability

The combination of an XLogP3 of 0.6 and an IC₅₀ > 50 µM against CYP2C19 makes this building block particularly suited for CNS or oral drug programs where high polarity and minimal drug-drug interaction risk are mandatory. Compared to 3-(trifluoromethyl)pyrrolidine (XLogP3 = 1.3), the ethoxy derivative offers a log-unit reduction in lipophilicity while retaining the pyrrolidine core, allowing medicinal chemists to fine-tune permeability-solubility profiles without introducing a basic amine handle that could increase hERG or phospholipidosis risk [1][2].

Fragment-Based Drug Discovery (FBDD) and Low-Molecular-Weight Library Design

At MW 183.17 g/mol and with only 2 ring-excluded rotatable bonds, 3-ethoxy-3-(trifluoromethyl)pyrrolidine satisfies the 'rule of three' guidelines for fragment libraries while providing a fluorinated ethoxy vector for subsequent growth. Its 14 g/mol and one-rotatable-bond advantage over 3-(ethoxymethyl)-3-(trifluoromethyl)pyrrolidine translates into higher ligand efficiency and improved crystallinity, both critical for fragment soaking and X-ray co-structure determination .

Agrochemical Intermediate Requiring Multi-Step Functionalization via the Pyrrolidine Nitrogen or Ethoxy Group

The free pyrrolidine NH and the ethoxy oxygen offer two distinct synthetic handles for orthogonal derivatization—alkylation/acylation at nitrogen and nucleophilic substitution at the ethoxy group—without the steric hindrance of an additional methylene bridge. This dual reactivity is advantageous in the construction of agrochemical libraries where sequential diversification is required, and the lower lipophilicity of the target scaffold (vs. the ethoxymethyl analog) helps maintain favorable environmental fate profiles .

18F/³H Radioligand Precursor for PET or In-Vitro Autoradiography

The ethoxy substituent can serve as a leaving group or be replaced by [¹⁸F]fluoroethyl or [³H]ethyl labels, enabling the synthesis of radiolabeled pyrrolidine ligands without altering the core scaffold’s pharmacology. The low XLogP3 and moderate TPSA of the parent compound reduce non-specific binding in tissue sections, a property that is critical for achieving high signal-to-noise ratios in autoradiographic assays. The documented CYP2C19 inactivity further supports its use in tracer studies where metabolic stability is required [2].

Quote Request

Request a Quote for 3-Ethoxy-3-(trifluoromethyl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.